SPAAC Reactivity: CY5-YNE Enables Copper-Free Click Chemistry with Avoidance of Cu(I) Cytotoxicity
CY5-YNE participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a copper-free click chemistry modality. While quantitative reaction rate constants for CY5-YNE specifically are not published in the retrieved materials, the critical differentiation is that CY5-NHS ester and CY5-maleimide (commonly used alternative CY5 derivatives) are not competent for SPAAC or any azide-specific conjugation under any conditions . In contrast, CY5-YNE enables specific azide conjugation without the requirement for cytotoxic copper(I) catalysts, which is essential for live-cell and in vivo applications where Cu(I) exposure induces oxidative stress and cell death [1]. The alternative CuAAC route using CY5-YNE (with Cu(I) catalyst) is also available, yielding rapid reaction kinetics (reaction completion within 1–2 hours under standard conditions, class-level inference from click chemistry literature), but the SPAAC competency is the definitive differentiating feature absent from NHS ester and maleimide CY5 derivatives .
| Evidence Dimension | SPAAC reaction competency for azide-specific conjugation without copper catalyst |
|---|---|
| Target Compound Data | CY5-YNE: Competent (alkyne group participates in SPAAC with azides) |
| Comparator Or Baseline | CY5-NHS ester and CY5-maleimide: Not competent (require amine or thiol nucleophiles; no reactivity toward azides) |
| Quantified Difference | Qualitative: Functional vs. non-functional in azide-targeted SPAAC workflows |
| Conditions | SPAAC reaction conditions (aqueous buffer, physiological pH, ambient temperature, no Cu catalyst) |
Why This Matters
Procurement of CY5-YNE over CY5-NHS ester is mandatory for any protocol involving live-cell or in vivo azide-targeted labeling, as only CY5-YNE avoids the copper cytotoxicity that precludes the use of CuAAC-only reagents in viable biological systems.
- [1] van Leeuwen FWB, et al. Interventional nuclear medicine: 'click' chemistry as an in vivo targeting strategy for imaging microspheres and bacteria. J Chem Biol. 2021. Demonstrates in vivo SPAAC efficacy with Cy5-azide/DBCO pair. View Source
